molecular formula C6H7N3O B15252524 1-(Pyrazin-2-yl)ethanone oxime

1-(Pyrazin-2-yl)ethanone oxime

Cat. No.: B15252524
M. Wt: 137.14 g/mol
InChI Key: PGKUDCNZFWEAFG-WEVVVXLNSA-N
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Description

1-(Pyrazin-2-yl)ethanone oxime is an organic compound with the molecular formula C₆H₇N₃O It is a derivative of pyrazine and contains an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Pyrazin-2-yl)ethanone oxime can be synthesized through the reaction of pyrazin-2-yl ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically involves heating the mixture to around 60°C for a few hours, followed by purification steps to isolate the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Pyrazin-2-yl)ethanone oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds.

    Reduction: The oxime can be reduced to amines under suitable conditions.

    Substitution: The oxime group can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted oxime derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Pyrazin-2-yl)ethanone oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyrazin-2-yl)ethanone oxime involves its interaction with specific molecular targets. For instance, in coordination chemistry, it can act as a ligand, binding to metal ions and forming stable complexes . These interactions can influence the reactivity and properties of the metal centers, making the compound useful in catalysis and material science.

Comparison with Similar Compounds

Similar Compounds

    1-(Pyridin-2-yl)ethanone oxime: Similar structure but with a pyridine ring instead of a pyrazine ring.

    1-(Pyrazin-2-yl)ethanone: Lacks the oxime group, making it less reactive in certain chemical reactions.

Uniqueness

1-(Pyrazin-2-yl)ethanone oxime is unique due to the presence of both the pyrazine ring and the oxime group. This combination allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions, making it versatile in various applications .

Properties

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

(NE)-N-(1-pyrazin-2-ylethylidene)hydroxylamine

InChI

InChI=1S/C6H7N3O/c1-5(9-10)6-4-7-2-3-8-6/h2-4,10H,1H3/b9-5+

InChI Key

PGKUDCNZFWEAFG-WEVVVXLNSA-N

Isomeric SMILES

C/C(=N\O)/C1=NC=CN=C1

Canonical SMILES

CC(=NO)C1=NC=CN=C1

Origin of Product

United States

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